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Compound of Interest

Compound Name: N-Phthaloyl-DL-methionine

Cat. No.: B185324

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine. The phthaloyl
group serves as a protecting group for the amine functionality, rendering the molecule useful in
peptide synthesis and as a potential candidate in drug discovery. Understanding its
spectroscopic characteristics is fundamental for its identification, characterization, and quality
control. This document presents available and predicted data for Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed
experimental protocols and logical workflows for its analysis.

Data Presentation

The following tables summarize the key spectroscopic data for N-Phthaloyl-DL-methionine.
Given the limited availability of direct experimental spectra in publicly accessible databases,
some data points are estimated based on known values for similar structures and theoretical
predictions.

Table 1: *"H NMR Spectral Data (Predicted)

e Solvent: CDCIs (unless otherwise specified)

e Frequency: 400 MHz
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~7.85 m 2H H-Phthaloyl (aromatic)
~7.75 m 2H H-Phthaloyl (aromatic)
~4.90 dd 1H a-CH
~2.60 t 2H y-CH:z
~2.20 m 2H B-CH:z
2.10 S 3H S-CHs
>10 brs 1H COOH

Note: Chemical shifts are estimations and may vary based on solvent and experimental
conditions.

Table 2: *C NMR Spectral Data (Predicted)

e Solvent: CDCIs (unless otherwise specified)

e Frequency: 100 MHz
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Chemical Shift (6, ppm)

Assignment

~175 C=0 (Carboxylic Acid)
~168 C=0 (Phthalimide)

~134 C-Phthaloyl (quaternary)
~132 CH-Phthaloyl (aromatic)
~123 CH-Phthaloyl (aromatic)
~53 a-CH

~31 y-CH2

~30 B-CH:

~15 S-CHs

Note: These are predicted chemical shifts. Actual values can be influenced by the solvent and

concentration.

Table 3: IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
3300-2500 Broad O-H stretch (Carboxylic Acid)
3080-3020 Medium C-H stretch (Aromatic)
2960-2850 Medium C-H stretch (Aliphatic)

C=0 stretch (Phthalimide,
~1775 Strong )

asymmetric)

C=0 stretch (Phthalimide,
~1710 Strong ) ) )

symmetric & Carboxylic Acid)
1610, 1470 Medium-Weak C=C stretch (Aromatic)
~1390 Medium C-N stretch

C-H bend (Aromatic, ortho-
~720 Strong

disubstituted)
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Note: Based on characteristic infrared group frequencies.

Table 4: Mass Spectrometry Data (Predicted)

« lonization Mode: Electrospray (ESI)
e Molecular Formula: C13H13NO4S

e Molecular Weight: 279.31 g/mol

m/z Adduct
280.0638 [M+H]*
302.0457 [M+NaJ*
318.0197 [M+K]*
278.0492 [M-H]-

Data sourced from PubChem predictions.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the
spectroscopic data for N-Phthaloyl-DL-methionine.

Synthesis of N-Phthaloyl-DL-methionine

A mild and efficient method for the synthesis of N-phthaloyl amino acids involves the reaction of
N-carboethoxy phthalimide with the amino acid in an aqueous solution at room temperature.[2]

Materials:
e DL-methionine
e N-carboethoxy phthalimide

e Sodium carbonate (Naz=CO3)
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o Water
e Hydrochloric acid (for acidification)
o Ethanol (for crystallization)

Procedure:

Dissolve DL-methionine and sodium carbonate in water at room temperature (17-20°C).
e Add N-carboethoxy phthalimide to the solution and stir for approximately 15 minutes.

« Filter the resulting solution to remove any unreacted starting material.

 Acidify the filtrate with hydrochloric acid to precipitate the N-Phthaloyl-DL-methionine.

o Collect the precipitate by filtration and recrystallize from a suitable solvent such as aqueous
ethanol to obtain the purified product.

NMR Spectroscopy

Sample Preparation:
e Accurately weigh 5-10 mg of dry N-Phthaloyl-DL-methionine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
CDCls, DMSO-ds) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Data Acquisition (*H and 3C NMR):
o Spectrometer: A 400 MHz or higher field NMR spectrometer.

e 1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30°
pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a
good signal-to-noise ratio.
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13C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance
and gyromagnetic ratio of 13C, a larger number of scans and a longer relaxation delay (e.g.,
2-5 seconds) are typically required.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

Place a small amount of the solid N-Phthaloyl-DL-methionine powder directly onto the ATR
crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
Scan Range: Typically 4000-400 cm—1,
Resolution: 4 cm™2.

Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality
spectrum.
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o Background: Collect a background spectrum of the empty ATR crystal before running the
sample.

Data Processing:

¢ The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

 Identify and label the major absorption bands.
Mass Spectrometry
Sample Preparation:

e Prepare a dilute solution of N-Phthaloyl-DL-methionine (e.g., 1-10 ug/mL) in a suitable
solvent system, such as a mixture of acetonitrile and water, often with a small amount of
formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid
ionization.

Data Acquisition (LC-MS with ESI):
e Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
« lonization Source: Electrospray lonization (ESI).

e Analysis Mode: Full scan mode to determine the mass of the molecular ion and its adducts.
Atandem MS (MS/MS) experiment can be performed to obtain fragmentation data by
selecting the parent ion of interest.

Data Processing:

o Analyze the full scan spectrum to identify the m/z values of the molecular ion and common
adducts.

o If an MS/MS experiment was performed, analyze the product ion spectrum to identify
characteristic fragment ions. The fragmentation pattern of N-phthaloyl amino acids often
involves cleavage of the amino acid side chain and fragmentation of the phthaloyl group.
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Visualization
Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of N-Phthaloyl-DL-methionine.
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Caption: A logical workflow for the synthesis and spectroscopic characterization of N-
Phthaloyl-DL-methionine.

Predicted Mass Spectrometry Fragmentation Pathway
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The following diagram illustrates a plausible fragmentation pathway for protonated N-
Phthaloyl-DL-methionine under tandem mass spectrometry conditions.
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Caption: Predicted fragmentation pathway for [N-Phthaloyl-DL-methionine+H]* in Mass
Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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